3-methoxy-1-methyl-1H-indazole-6-carbaldehyde
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Overview
Description
3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a methoxy group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 6-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-indazole-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the indazole ring, followed by methylation at the 1-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent-free reactions, and the use of green chemistry principles are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-1-methyl-1H-indazole-6-carboxylic acid.
Reduction: 3-Methoxy-1-methyl-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylindazole-3-carboxylic acid
- Indazole-3-carboxaldehyde
- 3-Methyl-1H-indazole
Uniqueness
3-Methoxy-1-methyl-1H-indazole-6-carbaldehyde is unique due to the presence of the methoxy group at the 3-position and the aldehyde group at the 6-position, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methoxy-1-methylindazole-6-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-5-7(6-13)3-4-8(9)10(11-12)14-2/h3-6H,1-2H3 |
InChI Key |
DLOQJSTYIUSTSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)C(=N1)OC |
Origin of Product |
United States |
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